molecular formula C10H16O2 B1268319 Bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 6221-62-1

Bicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B1268319
CAS No.: 6221-62-1
M. Wt: 168.23 g/mol
InChI Key: XJKUZAYHWMSZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[331]nonane-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which consists of two fused cyclohexane rings and a carboxylic acid group at the third position

Biochemical Analysis

Biochemical Properties

Bicyclo[3.3.1]nonane-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been observed to interact with enzymes involved in asymmetric catalysis, enhancing their catalytic efficiency . Additionally, this compound has shown potential as an ion receptor and molecular tweezer, indicating its ability to form stable complexes with metal ions and other small molecules . These interactions are primarily driven by the unique structural features of this compound, which allow it to engage in strong hydrogen bonding and other non-covalent interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated cytotoxic effects on cancer cells, making it a potential candidate for anticancer therapies . It achieves this by disrupting key signaling pathways that regulate cell proliferation and survival, leading to apoptosis or programmed cell death . Furthermore, this compound can alter gene expression patterns, thereby affecting the production of proteins involved in various metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These binding interactions are facilitated by the unique structural features of this compound, which allow it to engage in strong hydrogen bonding and other non-covalent interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for in vitro and in vivo studies, as they can influence the overall outcomes of experiments involving this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing enzyme activity and promoting cell survival . At high doses, this compound can induce toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize the therapeutic potential of this compound while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, this compound has been shown to interact with enzymes involved in the tricarboxylic acid cycle, affecting the levels of metabolites such as citrate and succinate . These interactions can have significant implications for cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by specialized transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to proteins in the cytoplasm and nucleus, influencing its localization and activity . These transport and distribution mechanisms are crucial for the proper functioning of this compound in biological systems .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through the action of targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.3.1]nonane-3-carboxylic acid typically involves multistep reactions starting from simpler precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between cyclopentadiene and maleic anhydride can yield a bicyclo[2.2.1]heptane derivative, which can be further modified to obtain this compound .

Another approach involves the condensation of aliphatic or aromatic aldehydes with acetylacetone, followed by cyclization to form the bicyclic structure . This method allows for the introduction of various functional groups, making it versatile for synthesizing different derivatives of bicyclo[3.3.1]nonane.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions or other cyclization methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.1]nonane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

    Substitution: The hydrogen atoms on the bicyclic ring can be substituted with different functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Bicyclo[3.3.1]nonane-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.3.1]nonane-3-carboxylic acid is unique due to its specific ring size and the presence of a carboxylic acid group, which allows for diverse chemical modifications and applications. Its rigid structure provides stability and enhances its utility in various fields, making it distinct from other bicyclic compounds .

Properties

IUPAC Name

bicyclo[3.3.1]nonane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKUZAYHWMSZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339626
Record name Bicyclo[3.3.1]nonane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-62-1
Record name Bicyclo[3.3.1]nonane-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6221-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.3.1]nonane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.3.1]nonane-3-carboxylic acid
Reactant of Route 2
Bicyclo[3.3.1]nonane-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Bicyclo[3.3.1]nonane-3-carboxylic acid
Reactant of Route 4
Bicyclo[3.3.1]nonane-3-carboxylic acid
Reactant of Route 5
Bicyclo[3.3.1]nonane-3-carboxylic acid
Reactant of Route 6
Bicyclo[3.3.1]nonane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.